

# Application Notes and Protocols for ONC212 in Human Pancreatic Cancer Xenograft Models

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## Compound of Interest

Compound Name: *Onc212*

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These application notes provide a comprehensive overview and detailed protocols for the use of **ONC212**, a novel imipridone analogue, in preclinical human pancreatic cancer xenograft models. The information is compiled from peer-reviewed scientific literature to guide the design and execution of in vivo studies evaluating the efficacy of **ONC212**.

## Introduction

**ONC212** is a fluorinated analogue of ONC201, a small molecule that has shown anti-cancer activity in various malignancies.[1][2] In the context of pancreatic cancer, a disease with a critical need for new therapeutic options, **ONC212** has demonstrated potent preclinical efficacy.[1][3] It functions as a mitocan, targeting mitochondrial protease ClpP, which leads to a collapse of mitochondrial function and, in susceptible cells, apoptosis.[3][4] **ONC212** has also been shown to engage the G protein-coupled receptor GPR132 and induce the unfolded protein response (UPR), contributing to its anti-tumor effects.[1][5] These notes will detail the established dosages, administration routes, and experimental protocols for utilizing **ONC212** in pancreatic cancer xenograft studies.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for in vivo studies with **ONC212** in various human pancreatic cancer xenograft models.

Table 1: **ONC212** Dosage and Administration in Pancreatic Cancer Xenograft Models

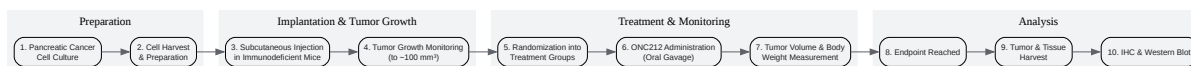
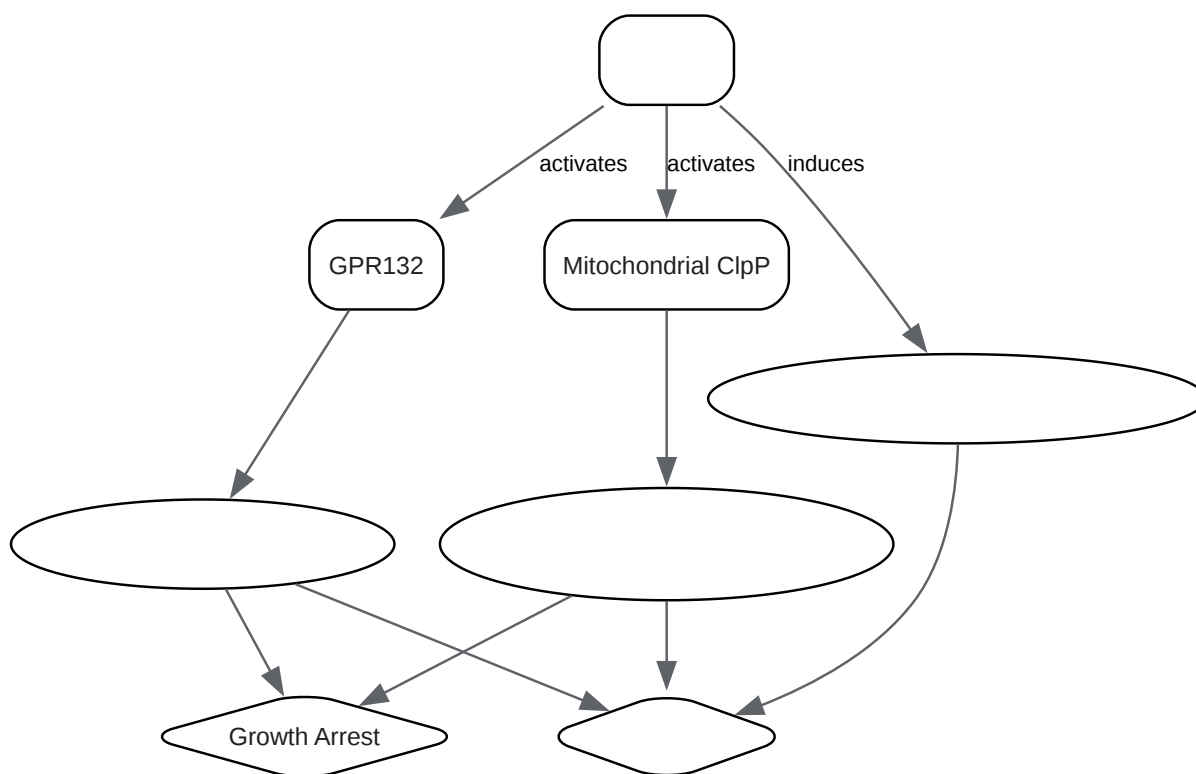
Parameter	Details	Reference
Drug	ONC212	<a href="#">[2]</a> <a href="#">[5]</a>
Dosage	50 mg/kg	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Administration Route	Oral gavage	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Vehicle	70% PBS, 20% Kolliphor EL, 10% DMSO	<a href="#">[5]</a> <a href="#">[6]</a>
Treatment Schedule	Daily OR Three times a week	<a href="#">[2]</a> <a href="#">[6]</a>

Table 2: Pancreatic Cancer Cell Lines Used in **ONC212** Xenograft Studies

Cell Line	Key Characteristics	Xenograft Model Type	Reference
HPAF-II	Human pancreatic adenocarcinoma, well-differentiated	Subcutaneous	<a href="#">[2]</a> <a href="#">[6]</a>
BxPC-3	Human pancreatic adenocarcinoma, KRAS wild-type	Subcutaneous	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
PANC-1	Human pancreatic ductal adenocarcinoma	Subcutaneous	<a href="#">[2]</a> <a href="#">[6]</a>
Capan-2	Human pancreatic adenocarcinoma, KRAS mutant	Subcutaneous	<a href="#">[2]</a> <a href="#">[6]</a>

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ONC212** and a typical experimental workflow for in vivo studies.



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## References

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- 2. BxPC-3 Xenograft Model | Xenograft Services [[xenograft.net](http://xenograft.net)]

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